2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14768057
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O4 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-16-5-6-19-18(10-16)15(12-24-19)8-9-23-22(27)13-29-17-4-2-14-3-7-21(26)25-20(14)11-17/h2,4-6,10-12,24H,3,7-9,13H2,1H3,(H,23,27)(H,25,26) |
| Standard InChI Key | HJQRIVQJZFAONA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3 |
Introduction
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that combines structural elements from both quinoline and indole derivatives. This unique combination confers distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry, particularly in the context of neurodegenerative diseases and other therapeutic applications.
Structural Characteristics
The compound has a molecular formula of C22H23N3O4 and a molecular weight of 393.4 g/mol. Its structure features a hydroxyquinoline moiety and an indole derivative, which are crucial for its diverse biological activities. The IUPAC name for this compound is N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These processes often require careful optimization of reaction conditions to achieve high yields and selectivity. The synthesis may involve the formation of the quinoline and indole moieties separately, followed by their coupling to form the final compound.
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The quinoline and indole moieties can modulate the activity of these targets, affecting various signaling pathways. This results in observed biological effects, such as antioxidant properties and neuroprotective effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Antioxidant Properties: The presence of quinoline and indole rings suggests potential antioxidant activity, crucial for protecting cells from oxidative stress.
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Neuroprotective Effects: It may have implications in treating neurodegenerative diseases like Alzheimer's disease due to its potential to inhibit acetylcholinesterase (AChE).
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Inhibition of Enzymes: The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegeneration, including AChE and monoamine oxidase (MAO).
Comparison with Similar Compounds
Similar compounds include:
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2-hydroxyquinoline: A simpler analog with similar structural features.
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5-methoxyindole: Shares the indole moiety but lacks the quinoline component.
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Quinoline-2,4-dione derivatives: Structurally related compounds with different functional groups.
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